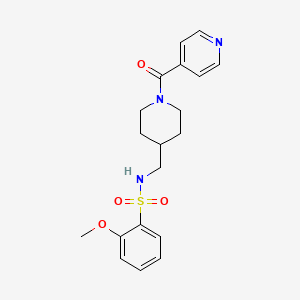

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Aplicaciones Científicas De Investigación

Fluorescent Probes and Zinc Detection

- Study 1: Kimber et al. (2003) explored the synthesis of various sulfonamide compounds, including those similar to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide. They found these compounds to be useful as fluorescent probes, particularly for detecting zinc ions in biological systems. The study highlighted the bathochromic shift in ultraviolet/visible spectra upon the addition of zinc ions, indicating potential applications in biochemical zinc sensing (Kimber et al., 2003).

Photodynamic Therapy

- Study 2: Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with sulfonamide derivative groups. This compound demonstrated excellent fluorescence properties and a high singlet oxygen quantum yield, making it potentially valuable for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Anti-HIV and Antifungal Activities

- Study 3: Zareef et al. (2007) investigated a series of sulfonamide derivatives, including ones structurally related to the compound , for their potential anti-HIV and antifungal activities. This study suggests a broader scope for these compounds in antiviral and antifungal research (Zareef et al., 2007).

Electrochemical and Spectroelectrochemical Properties

- Study 4: Kantekin et al. (2015) focused on the synthesis and characterization of sulfonamide derivatives with potential applications in electrochemical studies. Their research provides insights into how these compounds interact with metal ions, which could be relevant for developing new materials or sensors (Kantekin et al., 2015).

Antimycobacterial Agents

- Study 5: Malwal et al. (2012) described the synthesis of sulfonamide compounds with cysteine-activated sulfur dioxide release profiles, exhibiting high potency in inhibiting Mycobacterium tuberculosis. These findings suggest a potential role for these compounds in treating tuberculosis (Malwal et al., 2012).

Corrosion Inhibition

- Study 6: Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, including compounds similar to the one . This research indicates possible applications in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-17-4-2-3-5-18(17)27(24,25)21-14-15-8-12-22(13-9-15)19(23)16-6-10-20-11-7-16/h2-7,10-11,15,21H,8-9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLBZJZWVIAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2993423.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)

![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)

![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)

![2-(2-Phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2993427.png)

![1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2993428.png)

![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)

![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)